Chemotype-Level BRD4(BD1) Inhibitory Activity: Class-Range Potency as Baseline for Lead Optimization
The compound belongs to the N-[3-(2-oxo-pyrrolidinyl)phenyl]-benzenesulfonamide chemotype, for which six derivatives were reported to inhibit BRD4(BD1) with IC₅₀ values ranging from 11 to 44 μM in a BRD4(BD1)-acetylated histone AlphaScreen assay [1]. This potency range places the chemotype approximately 140- to 570-fold weaker than the clinical-stage BET inhibitor (+)-JQ1 (BRD4(BD1) IC₅₀ = 77 nM) [2]. The specific compound CAS 941872-40-8 was not individually identified among the six actives, and its exact IC₅₀ value is not publicly available [1].
| Evidence Dimension | BRD4(BD1) inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Not individually reported; chemotype range: 11–44 μM |
| Comparator Or Baseline | (+)-JQ1: IC₅₀ = 77 nM; PFI-1: IC₅₀ = 220 nM; I-BET151: IC₅₀ = 790 nM [2] |
| Quantified Difference | Chemotype is 140- to 570-fold less potent than (+)-JQ1; 50- to 200-fold less potent than PFI-1 [2] |
| Conditions | BRD4(BD1)-acetylated histone AlphaScreen assay; values expressed as mean ± SEM of three experiments in triplicate [1] |
Why This Matters
This establishes the chemotype as a novel but low-micromolar-potency starting point for structure-based lead optimization, clearly differentiating it from nanomolar clinical-stage BET inhibitors and framing its appropriate use as an early-stage research probe.
- [1] Allen, B. K.; Mehta, S.; Ember, S. W. J.; Zhu, J.-Y.; Schönbrunn, E.; Ayad, N. G.; Schürer, S. C. Identification of a Novel Class of BRD4 Inhibitors by Computational Screening and Binding Simulations. ACS Omega 2017, 2 (8), 4760–4771. https://doi.org/10.1021/acsomega.7b00553. View Source
- [2] Allen, B. K.; Mehta, S.; Ember, S. W. J.; Zhu, J.-Y.; Schönbrunn, E.; Ayad, N. G.; Schürer, S. C. Identification of a Novel Class of BRD4 Inhibitors by Computational Screening and Binding Simulations. ACS Omega 2017, 2 (8), 4760–4771. (JQ1, PFI-1, I-BET151 comparator data cited within Discussion section). https://doi.org/10.1021/acsomega.7b00553. View Source
